molecular formula C11H11NO B1605352 3-Oxo-2-phenylpentanenitrile CAS No. 6277-02-7

3-Oxo-2-phenylpentanenitrile

Cat. No.: B1605352
CAS No.: 6277-02-7
M. Wt: 173.21 g/mol
InChI Key: CDTCQMCSOFAGDD-UHFFFAOYSA-N
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Description

3-Oxo-2-phenylpentanenitrile is a nitrile-containing ketone derivative characterized by a phenyl group at the 2-position and a ketone moiety at the 3-position of a pentanenitrile backbone. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules. Its reactivity stems from the electron-withdrawing nitrile group and the ketone functionality, which facilitate nucleophilic additions and cyclization reactions.

Properties

CAS No.

6277-02-7

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-oxo-2-phenylpentanenitrile

InChI

InChI=1S/C11H11NO/c1-2-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3

InChI Key

CDTCQMCSOFAGDD-UHFFFAOYSA-N

SMILES

CCC(=O)C(C#N)C1=CC=CC=C1

Canonical SMILES

CCC(=O)C(C#N)C1=CC=CC=C1

Other CAS No.

6277-02-7

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 3-Oxo-2-phenylpentanenitrile, differing primarily in substituents and backbone modifications:

Compound Name Molecular Formula Key Structural Features Synthetic Applications
This compound C₁₁H₁₁NO Phenyl at C2, ketone at C3, nitrile terminus Precursor for heterocycles (e.g., pyridines, pyrroles) via cyclization
5-(4-Methoxyphenyl)-3-oxo-pentanenitrile C₁₂H₁₃NO₂ Methoxy-substituted phenyl at C5, ketone at C3 Enhanced solubility due to methoxy group; used in fluorescent dye synthesis
3-Oxo-3-pyrrolidin-1-yl-propionitrile C₇H₁₀N₂O Pyrrolidine ring at C3, nitrile terminus Intermediate in alkaloid synthesis; exhibits bioactivity in antimicrobial assays
5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane C₁₂H₁₂ClF₃O Trifluoromethylphenyl at C1, chloro substituent at C5 Lipophilic moiety for agrochemicals; resistance to metabolic degradation

Reactivity and Functional Group Analysis

  • Nitrile Group : All compounds feature a nitrile group, enabling participation in Strecker synthesis or hydrolysis to carboxylic acids.
  • Ketone vs. Amide: this compound’s ketone allows aldol condensations, while analogues like 2-Cyano-N-benzyl-acetamide (3d) replace the ketone with an amide, shifting reactivity toward peptide coupling.
  • Substituent Effects : Electron-donating groups (e.g., methoxy in 5-(4-Methoxyphenyl)-3-oxo-pentanenitrile) increase solubility but reduce electrophilicity at the ketone . Conversely, halogenated or trifluoromethyl groups (e.g., 5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane) enhance lipophilicity and stability .

Critical Analysis of Evidence Limitations

The provided literature lacks direct experimental data (e.g., spectroscopic, thermodynamic) for this compound, necessitating extrapolation from structural analogues.

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